molecular formula C20H25N3O2 B2507030 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034560-95-5

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2507030
CAS No.: 2034560-95-5
M. Wt: 339.439
InChI Key: LNBHEWRWKHZITC-UHFFFAOYSA-N
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Description

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidinyl Group: The 2-methylpyrimidin-4-yl group can be introduced via nucleophilic substitution reactions.

    Formation of the Propanone Moiety: The propanone group can be attached through a series of carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Such as enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, alter gene expression, or inhibit specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-3-phenylpropan-1-one
  • 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one

Uniqueness

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-(3-methylphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-3-6-17(13-15)8-9-20(24)23-12-4-7-18(14-23)25-19-10-11-21-16(2)22-19/h3,5-6,10-11,13,18H,4,7-9,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBHEWRWKHZITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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